

Technical Support Center: 1-Chloro-8-iodoperfluorooctane

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Compound of Interest

Compound Name: 1-Chloro-8-iodoperfluorooctane

Cat. No.: B092955

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Welcome to the technical support guide for **1-Chloro-8-iodoperfluorooctane** (CAS: 16486-98-9). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise when working with this unique bifunctional molecule. Our goal is to provide not just solutions, but a deeper understanding of the chemical principles at play, ensuring the success and reproducibility of your experiments.

Core Concepts & Properties

1-Chloro-8-iodoperfluorooctane is a valuable synthetic intermediate, primarily due to the differential reactivity of its two terminal halides. The perfluorinated carbon chain imparts distinct properties such as high density, thermal stability, and unique solubility characteristics. The key to its utility lies in the carbon-iodine (C-I) bond, which is significantly weaker and more labile than the carbon-chlorine (C-Cl) bond. This allows for selective chemistry, enabling sequential functionalization at either end of the molecule.

Key Physicochemical Data

Property	Value	Source
CAS Number	16486-98-9	[1]
Molecular Formula	C ₈ ClF ₁₆ I	[1]
Molecular Weight	562.42 g/mol	[1]
Boiling Point	178.2°C at 760 mmHg	[2]
Density	2.02 g/cm ³	[2]
Appearance	Pale yellow transparent liquid	

Troubleshooting Guide: Common Experimental Pitfalls

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question: Why is my reaction failing or showing low yield, particularly when targeting the chloro-terminus?

Answer: This is a frequent challenge and often points to one of three issues: steric hindrance, reaction conditions, or reagent stability.

- Causality: The perfluorinated chain is electronically withdrawing and sterically bulky. Nucleophilic substitution at the chloro-terminus is significantly less favorable than at the iodo-terminus. The C-I bond is the preferred site for most nucleophilic and coupling reactions.
- Troubleshooting Steps:
 - Target the Iodo-Terminus First: Design your synthetic route to functionalize the more reactive iodine end first. The C-I bond's lower bond dissociation energy makes it the primary reaction site.
 - Increase Reaction Temperature & Time: To force a reaction at the chloro-terminus (after the iodo-end has been modified), more forcing conditions are typically required. Cautiously

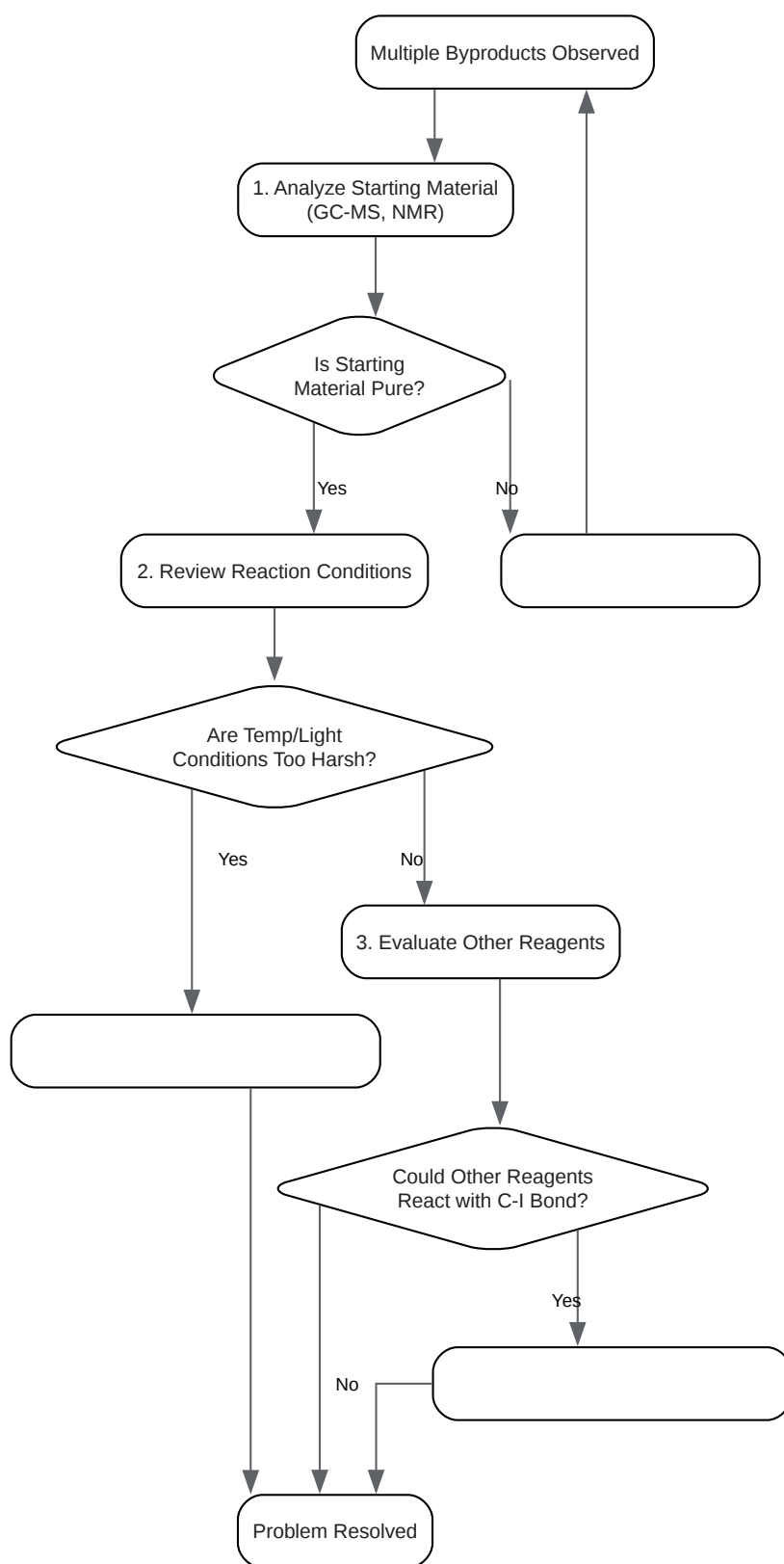
increase the reaction temperature and extend the reaction time, monitoring for decomposition.

- Use a More Potent Nucleophile/Catalyst System: A stronger nucleophile or a more active catalyst may be necessary to overcome the higher activation energy associated with C-Cl bond cleavage.
- Check Reagent Integrity: **1-Chloro-8-iodoperfluorooctane** is light-sensitive.^[3] Improper storage can lead to degradation, generating radical species that can quench your reaction. Always store the reagent in a dark, cool, and dry place.^[3]

Question: I'm observing multiple unexpected byproducts. What is the likely cause?

Answer: The formation of unexpected byproducts often stems from the high reactivity of the iodo-terminus or the presence of impurities.

- Causality: The C-I bond can be susceptible to reduction, elimination, or radical reactions, especially under harsh conditions or in the presence of certain metals or light.
- Troubleshooting Flowchart:



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Caption: Troubleshooting Byproducts in Reactions.

Question: My purification by column chromatography is difficult, with the product co-eluting with byproducts.

Answer: Perfluorinated compounds have unique solubility and interaction profiles that can make standard silica gel chromatography challenging.

- Causality: The highly non-polar nature of the perfluoroalkyl chain leads to very weak interactions with silica gel, causing it to elute quickly with non-polar solvents. This often results in poor separation from other non-polar impurities.
- Alternative Purification Protocol:
 - Liquid-Liquid Extraction: If your product has a significantly different polarity from the impurities, begin with a thorough aqueous wash and liquid-liquid extraction. Use a solvent in which your compound is soluble, such as diethyl ether.^[4]
 - Fluorous Solid-Phase Extraction (F-SPE): This is the preferred method for purifying highly fluorinated compounds.
 - Principle: F-SPE uses a stationary phase with perfluorinated chains (fluorous silica). Fluorous compounds are retained, while non-fluorous impurities are washed away with a fluorophobic solvent (e.g., methanol/water). The desired fluorous compound is then eluted with a fluorophilic solvent (e.g., perfluorohexane or a fluorinated ether).
 - Distillation: Given its boiling point of ~178°C, vacuum distillation can be an effective method for purification, especially on a larger scale, provided the product is thermally stable.

Frequently Asked Questions (FAQs)

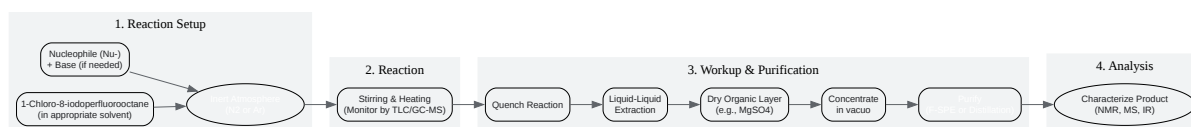
Q1: What are the mandatory safety and handling procedures for **1-Chloro-8-iodoperfluorooctane**?

A1: This compound must be handled with care in a well-ventilated area, preferably a chemical fume hood.^{[3][5]} It is classified as a skin, eye, and respiratory irritant.^{[1][6]}

- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3][5]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place.[3] It is light-sensitive, so amber glass or opaque containers are required.
- Spills: Due to its high density and vapor density, vapors can accumulate in low-lying areas.[3] Absorb small spills with an inert chemical absorbent and dispose of as hazardous waste.[3]

Q2: Can you visually represent a typical workflow using this reagent?

A2: Certainly. Here is a generalized workflow for a nucleophilic substitution reaction targeting the more reactive iodo-terminus.



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Caption: Workflow for Nucleophilic Substitution.

Q3: What are the decomposition products I should be aware of during a fire?

A3: In the event of a fire, thermal decomposition can release highly toxic and corrosive gases. These include carbon monoxide (CO), carbon dioxide (CO₂), hydrogen iodide (HI), gaseous hydrogen fluoride (HF), and hydrogen chloride (HCl) gas.[7][8] Firefighters must use self-contained breathing apparatus.[5]

Q4: How does the perfluorinated chain influence its application in drug development?

A4: The incorporation of fluorine and chlorine is a well-established strategy in medicinal chemistry.[9][10]

- **Metabolic Stability:** The strong carbon-fluorine bonds can block metabolic pathways, increasing the half-life of a drug.
- **Lipophilicity & Bioavailability:** The perfluoroalkyl chain can significantly increase lipophilicity, which can enhance membrane permeability and bioavailability.
- **Conformational Control:** The bulky nature of the chain can lock a molecule into a specific conformation, potentially increasing its binding affinity to a biological target. This reagent serves as a building block to introduce these beneficial properties into novel pharmaceutical candidates.

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